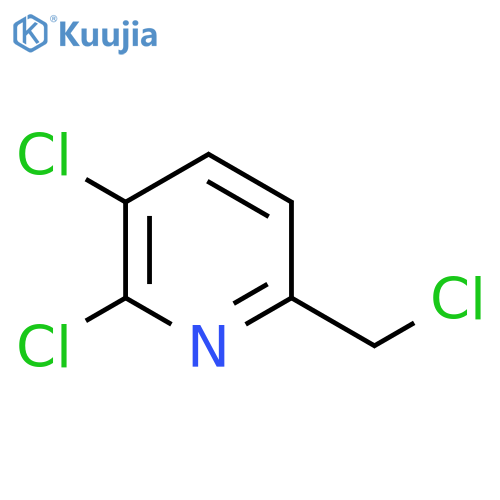Cas no 1227574-47-1 (2,3-Dichloro-6-(chloromethyl)pyridine)

2,3-Dichloro-6-(chloromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3-dichloro-6-(chloromethyl)pyridine
- 1227574-47-1
- DTXSID601286366
- Pyridine, 2,3-dichloro-6-(chloromethyl)-
- 2,3-Dichloro-6-(chloromethyl)pyridine
-
- インチ: 1S/C6H4Cl3N/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,3H2
- InChIKey: IHOWWWKBTARALY-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(=C(N=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 194.940932g/mol
- どういたいしつりょう: 194.940932g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9Ų
2,3-Dichloro-6-(chloromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762653-1g |
2,3-Dichloro-6-(chloromethyl)pyridine |
1227574-47-1 | 98% | 1g |
¥5301.00 | 2024-08-09 |
2,3-Dichloro-6-(chloromethyl)pyridine 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2,3-Dichloro-6-(chloromethyl)pyridineに関する追加情報
Introduction to 2,3-Dichloro-6-(chloromethyl)pyridine (CAS No. 1227574-47-1)
2,3-Dichloro-6-(chloromethyl)pyridine, with the CAS number 1227574-47-1, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structural features, which include two chlorine atoms and a chloromethyl group attached to a pyridine ring. These functional groups endow the molecule with a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular formula of 2,3-Dichloro-6-(chloromethyl)pyridine is C7H5Cl3N, and its molecular weight is approximately 198.02 g/mol. The compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point of around 180°C at 10 mmHg. Its solubility in water is low, but it is readily soluble in organic solvents such as dichloromethane, ethanol, and acetone.
In recent years, 2,3-Dichloro-6-(chloromethyl)pyridine has been extensively studied for its potential applications in the development of new drugs and agrochemicals. One of the key areas of research has been its use as an intermediate in the synthesis of pyrethroid insecticides, which are widely used in agriculture to control pests. The chloromethyl group in the molecule can be readily functionalized through various chemical reactions, making it an ideal starting material for the synthesis of more complex molecules.
Beyond its use in agrochemicals, 2,3-Dichloro-6-(chloromethyl)pyridine has also shown promise in pharmaceutical research. Recent studies have explored its potential as a precursor for the synthesis of novel antiviral agents and anticancer drugs. For instance, researchers at the University of California have reported the successful synthesis of a series of pyridine-based compounds derived from 2,3-Dichloro-6-(chloromethyl)pyridine, which exhibited potent antiviral activity against several strains of influenza virus.
In another study published in the Journal of Medicinal Chemistry, scientists from the National Institutes of Health (NIH) demonstrated that derivatives of 2,3-Dichloro-6-(chloromethyl)pyridine could be used to develop new anticancer drugs with improved efficacy and reduced side effects. The chloromethyl group was found to enhance the bioavailability and cellular uptake of these compounds, making them more effective against various types of cancer cells.
The synthetic versatility of 2,3-Dichloro-6-(chloromethyl)pyridine has also been leveraged in the development of novel materials and coatings. Researchers at the Massachusetts Institute of Technology (MIT) have reported the use of this compound as a building block for the synthesis of advanced polymers with unique properties such as high thermal stability and mechanical strength. These materials have potential applications in industries ranging from electronics to aerospace.
In addition to its synthetic applications, 2,3-Dichloro-6-(chloromethyl)pyridine has been studied for its environmental impact. While it is not classified as a hazardous substance under current regulations, it is important to handle this compound with care due to its reactivity and potential for forming toxic byproducts during chemical reactions. Proper safety protocols should be followed when working with this compound to ensure the well-being of laboratory personnel and the environment.
The future prospects for 2,3-Dichloro-6-(chloromethyl)pyridine are promising. Ongoing research continues to uncover new applications and derivatives that could have significant implications for various industries. As scientists explore new frontiers in chemical synthesis and drug development, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
1227574-47-1 (2,3-Dichloro-6-(chloromethyl)pyridine) 関連製品
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 1261647-37-3(Ethyl 2-chloro-5-methoxyphenylacetate)
- 2138293-35-1(2-Quinolinecarboxylic acid, 6-bromo-3,4-dimethyl-)
- 2416231-11-1(4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)
- 25797-08-4(2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)
- 1803937-03-2(5-Cyano-3,4-dimethoxy-2-(trifluoromethoxy)pyridine)
- 1361713-93-0(2-(Chloromethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2679816-43-2(rac-(2R,4S)-4-cyclohexyl-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 134420-07-8(Cycloheptyl isocyanide)
- 2007909-61-5(allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride)



